Nicotinamide riboside-d4 (triflate)

Description

BenchChem offers high-quality Nicotinamide riboside-d4 (triflate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide riboside-d4 (triflate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15F3N2O8S |

|---|---|

Molecular Weight |

408.34 g/mol |

IUPAC Name |

2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |

InChI Key |

ZEWRNTDQENDMQK-VJZBIKLSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Weight Difference and Application of Nicotinamide Riboside (NR) and Nicotinamide Riboside-d4

Abstract

Nicotinamide Riboside (NR) is a pivotal precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to cellular metabolism and signaling. For rigorous quantitative analysis of NR in biological matrices, a stable isotope-labeled internal standard is indispensable. This guide provides an in-depth examination of the molecular weight difference between naturally abundant NR and its deuterated analogue, Nicotinamide Riboside-d4 (NR-d4). We will elucidate the underlying principles of isotopic labeling, detail the precise mass difference, and present the causality for employing NR-d4 in bioanalytical methodologies. A comprehensive, field-proven protocol for the quantification of NR using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with NR-d4 as an internal standard is provided for researchers, scientists, and drug development professionals.

Part 1: Fundamental Physicochemical Properties

The foundational difference between Nicotinamide Riboside (NR) and its deuterated form lies in the isotopic composition of the hydrogen atoms within its molecular structure. In NR-d4, four specific hydrogen (¹H, protium) atoms on the nicotinamide ring are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This substitution is the cornerstone of its utility in quantitative analysis.

The molecular formula for the cationic form of NR is C₁₁H₁₅N₂O₅⁺.[1] Its deuterated counterpart, NR-d4, has the molecular formula C₁₁H₁₁D₄N₂O₅⁺. This seemingly minor alteration results in a distinct and measurable difference in molecular weight.

| Compound | Molecular Formula (Cation) | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Nicotinamide Riboside (NR) | C₁₁H₁₅N₂O₅⁺ | 255.0981 | 255.25[1][2][3] |

| Nicotinamide Riboside-d4 (NR-d4) | C₁₁H₁₁D₄N₂O₅⁺ | 259.1232 | 259.27[4][5] |

Note: Commercially available NR and NR-d4 are often supplied as salts (e.g., chloride or triflate), which will alter the overall formula weight. For instance, NR chloride has a molecular weight of 290.70 g/mol , and NR-d4 triflate is approximately 408.34 g/mol .[6][7] It is critical to refer to the certificate of analysis for batch-specific values.

The precise molecular weight difference of approximately 4.025 Da between the two compounds is the key to their differentiation by a mass spectrometer, while their nearly identical chemical structures ensure they behave similarly during sample preparation and chromatographic separation.

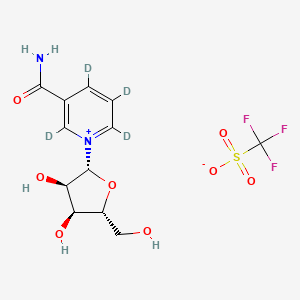

Caption: Molecular structures of NR and a representation of NR-d4.

Part 2: The Rationale for Deuteration: Application in Quantitative Bioanalysis

The Principle of the Ideal Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, the goal is to accurately measure the concentration of a target analyte (in this case, NR) in a complex biological matrix like plasma, blood, or tissue.[6] These matrices contain numerous endogenous compounds that can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal unpredictably.[8]

To correct for this variability, as well as for inconsistencies during sample extraction and instrument response, a near-perfect internal standard (IS) is added at a known concentration to every sample at the beginning of the workflow.[3][8] An ideal IS should:

-

Be chemically and structurally almost identical to the analyte.

-

Exhibit the same behavior during sample preparation (extraction recovery).

-

Have the same chromatographic retention time (co-elution).

-

Show similar ionization efficiency in the mass spectrometer's source.

-

Be clearly distinguishable from the analyte by the detector.

Why NR-d4 is the Gold Standard for NR Quantification

Nicotinamide Riboside-d4 fulfills all these criteria, making it the preferred internal standard for NR analysis.[3][9]

-

Chemical and Chromatographic Equivalence: Because deuterium substitution results in a negligible change to the molecule's polarity and chemical properties, NR-d4 co-elutes perfectly with NR from the liquid chromatography (LC) column. It also experiences the same degree of ion suppression or enhancement from the biological matrix.

-

Mass Spectrometric Distinction: The ~4 Da mass difference allows a tandem mass spectrometer to easily distinguish between the analyte (NR) and the internal standard (NR-d4). The instrument can be programmed to monitor specific mass-to-charge (m/z) transitions for each compound simultaneously, a technique known as Multiple Reaction Monitoring (MRM).

The final quantification is not based on the absolute signal intensity of NR, which can be variable, but on the ratio of the peak area of NR to the peak area of NR-d4. Since any signal fluctuation affects both compounds equally, the ratio remains constant and directly proportional to the initial concentration of NR in the sample.[8]

Caption: Workflow for NR quantification using a deuterated internal standard.

Part 3: Experimental Protocol: Quantification of NR in Human Plasma

This protocol describes a robust method for the determination of NR concentrations in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Nicotinamide Riboside (NR) analytical standard

-

Nicotinamide Riboside-d4 (NR-d4) internal standard

-

LC-MS grade acetonitrile (ACN) and methanol (MeOH)

-

LC-MS grade formic acid (FA)

-

Human plasma (K₂EDTA anticoagulant)

-

Calibrated pipettes and polypropylene tubes

2. Preparation of Standards and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NR and NR-d4 in methanol.

-

Calibration Standards: Serially dilute the NR stock solution with a 50:50 mixture of ACN:water to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the NR-d4 stock solution with ACN.

3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL polypropylene tubes.

-

Add 10 µL of the NR-d4 internal standard working solution (50 ng/mL) to every tube except for blank matrix samples. Vortex briefly.

-

Add 200 µL of cold ACN (containing 0.1% FA) to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters

-

LC System: UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at ~2% B, ramp up to 95% B to elute the analytes, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (example):

-

NR: Q1: 255.1 m/z → Q3: 123.1 m/z

-

NR-d4: Q1: 259.1 m/z → Q3: 127.1 m/z (Note: These transitions should be optimized on the specific instrument being used).

-

5. Data Analysis and Self-Validation

-

Integrate the peak areas for both the NR and NR-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of NR) / (Peak Area of NR-d4).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of NR in the unknown samples by interpolating their PAR values from the calibration curve.

-

Trustworthiness Check: The concentrations of the independently prepared QC samples must fall within ±15% of their nominal value (±20% for the lower limit of quantification) for the analytical run to be considered valid.

Conclusion

The molecular weight difference between Nicotinamide Riboside and Nicotinamide Riboside-d4, arising from the substitution of four hydrogen atoms with deuterium, is not merely a physicochemical curiosity but the very feature that enables its use as a high-fidelity internal standard. This isotopic labeling strategy is fundamental to modern bioanalytical chemistry, allowing researchers to overcome matrix effects and other experimental variabilities. By employing NR-d4 in a validated LC-MS/MS workflow, scientists in academic research and drug development can achieve the accuracy, precision, and robustness required to confidently quantify NR levels, furthering our understanding of NAD+ metabolism in health and disease.

References

-

PubChem. Nicotinamide Riboside | C11H15N2O5+. National Center for Biotechnology Information. [Link]

-

Trammell, S. A. J., et al. (2016). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Molecules, 21(5), 607. [Link]

-

Wikipedia. Nicotinamide riboside. [Link]

-

Li, W., et al. (2020). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Metabolites, 10(11), 458. [Link]

-

Ma, M., & Li, W. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 407(13), 3657–3665. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Veeprho. Nicotinamide Riboside-D4 (Triflate). [Link]

-

Lu, L., et al. (2019). Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside. Methods in Enzymology, 619, 11-26. [Link]

-

Todisco, S., et al. (2018). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Journal of Pharmaceutical and Biomedical Analysis, 157, 1-8. [Link]

-

Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 11(10), 666. [Link]

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Characteristics of Nicotinamide Riboside-d4 Triflate in Organic Solvents

[1][2][3]

Executive Summary

Compound: Nicotinamide Riboside-d4 Triflate (NR-d4 Triflate) CAS (Unlabeled Parent): 445489-49-6 Primary Application: Stable isotope internal standard for LC-MS/MS quantification of NAD+ metabolome.[1][2][3]

This guide details the solubility profile and handling protocols for Nicotinamide Riboside-d4 (NR-d4) Triflate .[1][2][3] Unlike its chloride counterpart, the triflate (trifluoromethanesulfonate) salt exhibits distinct lipophilic characteristics that alter its solubility in organic media.[3] While this enhances compatibility with certain organic workflows, it introduces specific stability challenges—primarily hygroscopicity and hydrolytic sensitivity—that researchers must manage to maintain standard integrity.[3]

Part 1: Physicochemical Solubility Profile[2][3]

The triflate anion (

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Potential | Application Relevance |

| Polar Aprotic | DMSO | High (>30 mg/mL) | Recommended for Primary Stock. Excellent solvating power; stabilizes the cation against hydrolysis if kept anhydrous.[1][2][3] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Ideal for LC-MS working solutions.[1][2][3] Lower solubility than DMSO but offers faster evaporation and MS compatibility.[1][2][3] |

| Polar Protic | Methanol (MeOH) | Moderate to High | Good for intermediate dilutions.[3] Caution: Potential for nucleophilic attack at the ribose linkage over extended storage.[1][2][3] |

| Polar Protic | Water | Soluble | NOT RECOMMENDED for Stock. NR-d4 is chemically unstable in water (hydrolysis of the N-glycosidic bond).[1][2][3] |

| Non-Polar | Hexane/DCM | Insoluble/Low | Useful only as wash solvents during synthesis purification, not for dissolution.[3] |

The "Triflate Effect" on Solubility

The triflate moiety disrupts the tight crystal lattice often seen with halide salts, lowering the melting point (often appearing as a low-melting solid or viscous oil) and increasing solubility in organic solvents like acetone or acetonitrile.[3] However, this "loosening" of the lattice makes the compound extremely hygroscopic .

Critical Mechanism: Upon exposure to ambient air, NR-d4 triflate will absorb atmospheric moisture within minutes.[1][2][3] This absorbed water initiates the hydrolysis of the nicotinamide-ribose bond, degrading your expensive isotopic standard into Nicotinamide-d4 and Ribose.[1][2][3]

Part 2: Experimental Protocols

Protocol A: Preparation of the "Master" Stock Solution (DMSO)

Objective: Create a stable, high-concentration (10 mM or 5 mg/mL) stock solution for long-term storage (-80°C).

Reagents:

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[3]

Workflow:

-

Equilibration: Allow the NR-d4 triflate vial to warm to room temperature inside a desiccator or glove bag. Do not open cold vials (prevents condensation).[1][3]

-

Inert Environment: Ideally, perform weighing and dissolution in a nitrogen-purged glove box.[1][2][3] If unavailable, use a rapid "weigh-and-dissolve" technique under a stream of Argon.[1][2][3]

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO to the vial.[1][2][3]

-

Vortex gently for 30 seconds. The triflate salt should dissolve rapidly without heating.[1][2][3]

-

Visual Check: Solution should be clear and colorless to pale yellow.[1][2][3] Any turbidity suggests moisture contamination or degradation.[1][2][3]

-

-

Aliquoting: Immediately dispense into amber glass vials with PTFE-lined caps.

-

Storage: Store at -80°C. Stability: ~6 months if kept anhydrous.

Protocol B: LC-MS Working Solution Preparation (Acetonitrile)

Objective: Prepare a working standard (e.g., 1 µg/mL) compatible with HILIC or C18 LC-MS methods.

Workflow:

-

Dilute 1:100 into pure Acetonitrile (MeCN) .

-

Precipitation Check: Ensure no precipitation occurs (NR triflate is generally soluble in high % MeCN, unlike phosphate salts).[1][2][3]

-

Final Dilution: Prepare the final injection standard in the initial mobile phase composition (e.g., 90:10 MeCN:Water with 10mM Ammonium Acetate).

Part 3: Stability & Degradation Pathways[3]

Understanding why the standard degrades is key to preventing it.[1][2][3]

Hydrolysis Pathway (The Primary Threat)

In the presence of water (especially at pH > 7), the N-glycosidic bond is vulnerable.[2][3]

-

Indicator of Failure: Appearance of a secondary peak in LC-MS (Nicotinamide-d4) and loss of signal for the parent NR-d4 (m/z ~259/260 depending on labeling).[1][2][3]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent based on your analytical stage.

Figure 1: Decision matrix for solvent selection.[2][3] Green nodes indicate optimal pathways for stability; Red nodes indicate high-risk pathways.[1][2][3]

References

A Technical Guide to the Application of Nicotinamide Riboside-d4 as an Internal Standard in Quantitative Bioanalysis

Prepared by: Gemini Scientific Applications Department

Abstract

The accurate quantification of nicotinamide riboside (NR) in biological matrices is critical for understanding its pharmacokinetics, metabolism, and role in cellular health.[1][2][3] This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the use of Nicotinamide Riboside-d4 (NR-d4) as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We detail the principles of isotope dilution mass spectrometry, provide step-by-step protocols for sample preparation and analysis, and outline a comprehensive strategy for method validation in accordance with regulatory guidelines.[4][5][6] The methodologies described herein are designed to ensure the highest degree of accuracy, precision, and robustness in the bioanalysis of nicotinamide riboside.

Introduction: The Significance of Nicotinamide Riboside Quantification

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 and a potent precursor to nicotinamide adenine dinucleotide (NAD+).[7] NAD+ is a critical coenzyme in hundreds of metabolic reactions and plays a central role in cellular energy production, DNA repair, and signaling pathways.[1][8][9] Given the decline of NAD+ levels during aging and in certain disease states, there is significant interest in using NR supplementation to boost NAD+ levels, potentially mitigating age-related pathologies and improving metabolic health.[1][2][9]

This growing therapeutic interest necessitates validated, reliable methods to quantify NR and its metabolites in complex biological matrices such as plasma, blood, and tissues.[5][10] Such methods are essential for pharmacokinetic (PK) studies, dose-response assessments, and understanding the in-vivo disposition of NR.[3] LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[10]

The Gold Standard: Stable Isotope Dilution and the Role of NR-d4

The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS).[11] An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. While structurally similar analogs can be used, the preferred choice is a stable isotope-labeled internal standard (SIL-IS).[11][12]

A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) in place of lighter ones.[11] NR-d4, in which four hydrogen atoms have been replaced by deuterium, is the ideal IS for NR analysis.

Why NR-d4 is the Optimal Choice:

-

Near-Identical Physicochemical Properties: NR-d4 co-elutes with endogenous NR during chromatography and exhibits nearly identical extraction recovery and ionization efficiency.[11][12] This ensures that any sample loss or matrix-induced signal suppression/enhancement affects both the analyte and the IS equally.[11][13]

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their chemical similarity ensures they behave alike throughout the process.

-

Minimization of Variability: By calculating the peak area ratio of the analyte to the IS, variability from sample preparation, injection volume, and instrument response is effectively normalized, leading to highly precise and accurate results.[12][13]

Caption: The principle of Stable Isotope Dilution using NR-d4.

Bioanalytical Workflow: A Step-by-Step Guide

The accurate measurement of NR requires a robust and reproducible workflow. This section outlines the critical steps from sample receipt to data analysis.

Sources

- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral nicotinamide riboside raises NAD+ and lowers biomarkers of neurodegenerative pathology in plasma extracellular vesicles enriched for neuronal origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. fda.gov [fda.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. s205.q4cdn.com [s205.q4cdn.com]

- 8. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

Methodological & Application

Advanced Sample Preparation for NR-d4 Triflate in Tissue Bioanalysis

Abstract

Nicotinamide Riboside (NR) is a labile NAD+ precursor with a fragile N-glycosidic bond that makes accurate tissue quantification notoriously difficult. This guide details a specialized sample preparation workflow for NR-d4 Triflate (the deuterated internal standard form). Unlike standard small molecule extractions, NR analysis requires immediate metabolic quenching and acidic stabilization to prevent rapid hydrolysis into Nicotinamide (NAM). This protocol introduces a "Dual-Mode" Acidic-Organic extraction method that ensures high recovery, minimizes matrix effects, and stabilizes the triflate salt during critical handling steps.

Introduction: The Stability Paradox

Nicotinamide Riboside (NR) presents a unique bioanalytical challenge. While it is a potent NAD+ booster, it is chemically unstable in biological matrices.

-

Enzymatic Degradation: Enzymes such as CD38 and purine nucleoside phosphorylase (PNP) rapidly cleave NR into NAM and ribose in plasma and tissue lysates.

-

Chemical Instability: The N-glycosidic bond is susceptible to hydrolysis at neutral or basic pH.

-

The Triflate Factor: NR-d4 is often supplied as a Triflate (trifluoromethanesulfonate) salt . While this salt form improves synthetic yield, it is highly hygroscopic . Improper handling leads to deliquescence (absorbing moisture until it dissolves), altering the effective concentration of your Internal Standard (IS) spiking solution.

Mechanistic Insight: Why Acidic Extraction?

Standard methanol/water extractions fail for NR because they do not immediately denature the enzymes responsible for degradation. We utilize an Acidic Acetonitrile/Methanol system. The low pH (via Formic Acid) protonates the leaving group, stabilizing the glycosidic bond, while the organic solvent precipitates proteins to arrest enzymatic activity instantly.

Figure 1: The "Trap and Stabilize" logic. Acidic pH prevents chemical hydrolysis, while organic solvents denature enzymes that actively degrade NR during the extraction process.

Reagent Handling: NR-d4 Triflate

Critical Step: The triflate salt is extremely hygroscopic. If you weigh it on an open bench, it will absorb water weight, leading to an under-spiked Internal Standard and over-estimation of endogenous NR.

Protocol: Preparation of NR-d4 Stock Solution

-

Equilibration: Allow the NR-d4 Triflate vial to reach room temperature before opening to prevent condensation.

-

Environment: Ideally, weigh the solid in a glove box or a low-humidity desiccator cabinet.

-

Solvent: Dissolve the solid in anhydrous DMSO or Acidic Methanol (1% Formic Acid). Do not use pure water for the stock solution, as NR degrades faster in aqueous solution over time.

-

Storage: Aliquot immediately into light-protective amber vials. Store at -80°C .

-

Shelf Life: 6 months at -80°C. Avoid repeated freeze-thaw cycles.

-

Core Protocol: Acidic-Organic Tissue Extraction

This method replaces traditional Perchloric Acid (PCA) extractions. PCA requires neutralization (adding salts), which suppresses ionization in LC-MS. This protocol uses volatile acids compatible with Mass Spectrometry.

Materials

-

Extraction Solvent: 40:40:20 (Acetonitrile : Methanol : Water) + 0.1 M Formic Acid.[1]

-

Preparation: Mix 40 mL ACN, 40 mL MeOH, 20 mL Water. Add 0.1 M equivalent of Formic Acid (approx. 0.4% v/v).

-

Chill: Keep at -20°C before use.

-

-

Internal Standard Spike: Dilute NR-d4 stock into the Extraction Solvent to a target concentration (e.g., 100 nM).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Collection | Harvest tissue and Snap-Freeze in liquid nitrogen within 10 seconds. | NR turnover is rapid; metabolism must be arrested instantly. |

| 2. Pulverization | Grind frozen tissue (approx. 20-50 mg) using a cryo-mill or mortar/pestle on dry ice. | Keeps tissue frozen; prevents thawing-induced enzymatic activity. |

| 3. Extraction | Add 500 µL of Cold Extraction Solvent (containing NR-d4 IS) to the frozen powder. | Simultaneous protein precipitation and acidification. |

| 4. Homogenization | Bead beat or vortex vigorously for 30 sec at 4°C. | Ensures complete cell lysis and release of intracellular NR. |

| 5. Incubation | Incubate on ice (or -20°C) for 10 minutes. | Allows complete precipitation of proteins. |

| 6. Clarification | Centrifuge at 15,000 x g for 15 min at 4°C . | Pellets protein/debris.[2] High speed is crucial for clear supernatant. |

| 7. Transfer | Transfer supernatant to a fresh, chilled LC-MS vial. | Do NOT dry down if possible. Drying concentrates acid and can degrade NR. Inject directly. |

Visualization of Workflow

Figure 2: The Acidic-Organic Extraction Workflow. Note the direct injection step to avoid evaporation-induced degradation.

LC-MS/MS Analytical Setup

NR is highly polar and retains poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention and separation from isobaric interferences.

Chromatography Conditions

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~9.0 with Ammonium Hydroxide is optional for better peak shape, but acidic MP is safer for stability). Note: We recommend acidic mobile phases (pH 3-4) to match the extraction stability.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 95% B (Isocratic hold to load sample)

-

2-10 min: 95% B -> 50% B

-

10-12 min: 50% B (Wash)

-

12.1 min: 95% B (Re-equilibration)

-

Mass Spectrometry Transitions (MRM)

The triflate counterion is not monitored; only the NR+ cation is detected.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| NR (Endogenous) | 255.1 | 123.1 | 20 | Quantifier |

| NR-d4 (IS) | 259.1 | 127.1 | 20 | Internal Standard |

| NAM (Interference) | 123.1 | 80.1 | 25 | Monitor for degradation |

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), perform these checks:

A. Stability Check

Inject the NR-d4 standard repeatedly over 12 hours while the autosampler is at 4°C.

-

Acceptance Criteria: Peak area deviation < 5%. If degradation is observed, lower the autosampler temperature or acidify the sample further.

B. Extraction Efficiency (Recovery)

Compare the peak area of NR-d4 spiked before extraction (into tissue powder) vs. NR-d4 spiked after extraction (into supernatant).

-

Formula:Recovery % = (Area_Pre_Spike / Area_Post_Spike) * 100

-

Target: > 80%.[3]

C. Matrix Effect

Compare NR-d4 spiked into extracted tissue matrix vs. NR-d4 in pure solvent.

-

Formula:ME % = ((Area_Matrix / Area_Solvent) - 1) * 100

-

Insight: HILIC often shows ion suppression. The use of NR-d4 as an IS perfectly compensates for this because the isotope co-elutes with the analyte, experiencing the exact same suppression.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High NAM / Low NR | Degradation during extraction. | Ensure extraction solvent is cold (-20°C) and acidic. Work faster during the thawing phase. |

| Poor Retention | HILIC column not equilibrated. | HILIC requires long equilibration. Run 10-20 blank injections before samples. |

| Variable IS Area | Hygroscopic error in weighing. | Dry the Triflate salt in a desiccator before weighing or use a glove box. |

| Split Peaks | pH mismatch. | Ensure sample pH matches the mobile phase starting conditions (High organic % in sample is critical for HILIC). |

References

-

Trammell, S. A., et al. (2016). Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications.

-

Lu, L., et al. (2018). Quantitative NAD Metabolome Analysis in Human Cells. Metabolites.[2][4]

-

Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta.

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (Guidance on handling hygroscopic standards).

Sources

Application Note: A Robust HPLC-MS/MS Method for the Simultaneous Quantification of Nicotinamide Riboside-d4 and Endogenous Nicotinamide Riboside in Biological Matrices

Abstract

Nicotinamide Riboside (NR) is a pivotal precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism and signaling.[1] Accurate quantification of endogenous NR levels is crucial for understanding its physiological roles and for the development of NR-based therapeutics. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of endogenous Nicotinamide Riboside (NR) and its stable isotope-labeled internal standard, Nicotinamide Riboside-d4 (NR-d4). The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively corrects for variability in sample extraction, matrix effects, and instrument response, ensuring the highest level of accuracy and precision.[2][3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection, along with a discussion of the critical parameters for method optimization.

Introduction

Nicotinamide Riboside (NR) has garnered significant attention as a potent NAD+ precursor with therapeutic potential in a range of age-related and metabolic disorders.[5] As a member of the vitamin B3 family, NR is utilized in salvage pathways to synthesize NAD+, a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][6] Given the dynamic nature of NAD+ metabolism, precise and reliable quantification of NR in biological matrices such as plasma, tissue, and cell lysates is paramount for pharmacokinetic, pharmacodynamic, and biomarker studies.

A significant challenge in bioanalysis is the inherent variability introduced during sample processing and analysis.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Nicotinamide Riboside-d4 (NR-d4), is the most effective strategy to mitigate these variabilities.[3][7] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and ionization efficiency.[2][3] This allows for accurate correction of any analyte loss or signal fluctuation, leading to robust and reliable quantification.[8]

This application note presents a detailed protocol for the separation and quantification of endogenous NR and NR-d4 using HPLC-MS/MS. We will delve into the rationale behind the selection of chromatographic conditions, including the choice of column and mobile phase, to address the hydrophilic nature of NR. Furthermore, we will outline the optimization of mass spectrometry parameters for sensitive and specific detection.

Materials and Reagents

-

Analytes: Nicotinamide Riboside Chloride (NRCl), Nicotinamide Riboside-d4 Chloride (NR-d4Cl)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

-

Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges

-

Biological Matrix: Human plasma (or other relevant biological matrix)

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Overall workflow for the quantification of NR and NR-d4.

Detailed Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NRCl and NR-d4Cl in LC-MS grade methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solutions with 50:50 (v/v) acetonitrile/water.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking the appropriate working stock solutions into the blank biological matrix.

Sample Preparation Protocol

The stability of NR is a critical consideration, as it can degrade, particularly under basic conditions, to form nicotinamide.[9][10] Therefore, sample handling and preparation should be performed efficiently and at low temperatures where possible.

-

Thawing: Thaw frozen biological samples on ice.

-

Internal Standard Spiking: To 100 µL of each sample, calibration standard, and QC, add 10 µL of the NR-d4 working solution. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE) - Optional but Recommended for Complex Matrices:

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences (e.g., 5% methanol in water).

-

Elute the analytes with a suitable elution solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

HPLC-MS/MS Method

The hydrophilic nature of NR presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention on C18 columns.[11][12][13] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase columns with polar-embedded or polar-endcapped functionalities are recommended.[1][14][15] HILIC is particularly well-suited for retaining and separating polar compounds like NR.[1][16][17]

HPLC Conditions

The following table summarizes the optimized HPLC conditions for the separation of NR and NR-d4.

| Parameter | Condition | Rationale |

| HPLC System | A high-performance liquid chromatography system with a binary pump | Provides precise and reproducible gradient delivery. |

| Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) | HILIC stationary phases provide excellent retention for highly polar compounds like NR, which are poorly retained on traditional C18 columns.[1][17] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Ammonium acetate is a volatile buffer compatible with mass spectrometry. Formic acid aids in protonation of the analytes for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is the weak solvent in HILIC mode. |

| Gradient Elution | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-7 min: 50-95% B; 7-10 min: 95% B | A gradient elution is necessary to ensure adequate retention of NR and NR-d4 at the beginning of the run and then elute them with good peak shape. |

| Flow Rate | 0.3 mL/min | A lower flow rate is often optimal for HILIC separations and improves ionization efficiency in the MS source. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |

| Injection Volume | 5 µL | A small injection volume is used to minimize peak broadening. |

Mass Spectrometry Conditions

The following table summarizes the optimized mass spectrometry conditions.

| Parameter | Condition | Rationale |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | NR contains a quaternary amine, which is readily ionized in positive mode. |

| MRM Transitions | NR: m/z 255.1 → 123.1; NR-d4: m/z 259.1 → 127.1 | These transitions correspond to the precursor ion ([M]+) and a characteristic product ion, providing high specificity. The +4 Da mass shift for NR-d4 ensures no cross-talk with the endogenous analyte.[7] |

| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 150°C | A lower source temperature can help to minimize in-source degradation of thermally labile compounds. |

| Desolvation Temperature | 400°C | Efficiently removes the solvent from the ESI droplets. |

| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are optimized to maximize signal intensity and stability. |

Results and Discussion

Under the optimized HPLC conditions, NR and NR-d4 will co-elute, which is the ideal scenario for an internal standard as it ensures that both analyte and internal standard are subjected to the same matrix effects at the same time.[2] A representative chromatogram would show two co-eluting peaks when monitoring the respective MRM transitions for NR and NR-d4.

The use of a deuterated internal standard is paramount for accurate bioanalysis.[3][8] It compensates for any variations in sample preparation, injection volume, and ionization suppression or enhancement from the biological matrix.[4] The ratio of the peak area of the endogenous NR to the peak area of the known concentration of NR-d4 is used to construct a calibration curve and quantify the concentration of NR in the unknown samples.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the method. This includes assessing:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analytes in blank matrix.

-

Linearity: The range over which the assay is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day variability.

-

Matrix Effect: Assessment of ionization suppression or enhancement.

-

Recovery: Efficiency of the extraction process.

-

Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.[9][18][19]

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the simultaneous quantification of endogenous nicotinamide riboside and its deuterated internal standard, nicotinamide riboside-d4. The implementation of HILIC for chromatographic separation effectively addresses the challenge of retaining these polar analytes. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method highly suitable for demanding bioanalytical applications in academic research and drug development.

References

-

Trammel, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Computational and Structural Biotechnology Journal, 5(6), e201302012. [Link]

-

Zhou, Y., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research, 63. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

Campbell, M. T. D., et al. (2019). Physicochemical properties and degradation kinetics of nicotinamide riboside. Food & Nutrition Research, 63. [Link]

-

Redeuil, K., et al. (2019). First quantification of nicotinamide riboside with B3 vitamers and coenzymes secreted in human milk by liquid chromatography-tandem-mass spectrometry. Journal of Chromatography B, 1110-1111, 74-80. [Link]

-

Lu, W., & Su, X. (2019). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 9(11), 263. [Link]

-

AboutNAD. (2019). Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. [Link]

-

Nacalai Tesque, Inc. (2023). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX, 10, 102061. [Link]

-

Li, J., et al. (2023). A Novel HPLC Method for Quality Inspection of NRK Biosynthesized β-Nicotinamide Mononucleotide. Chromatographia, 86(3), 221-230. [Link]

-

Nacalai Tesque, Inc. (2023). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX, 10, 102061. [Link]

-

Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. ResearchGate. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

Maciej, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. [Link]

-

Zarei, A., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 113. [Link]

-

ResearchGate. (n.d.). Chromatograms of 18 NAD+-related compounds generated using SRM LC-MS.... [Link]

-

Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 9(12), 304. [Link]

-

Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(34), 20958-20966. [Link]

-

ResearchGate. (n.d.). Details of the gradient method used in HPLC analysis. [Link]

-

Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

ResearchGate. (n.d.). HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic.... [Link]

-

Røst, L. M., et al. (2024). Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions. Metabolites, 14(1), 31. [Link]

-

LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aboutnad.com [aboutnad.com]

- 11. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polar Compounds | SIELC Technologies [sielc.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability of Nicotinamide riboside chloride and chemical properties of its derivatives_Chemicalbook [chemicalbook.com]

- 19. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Nicotinamide Riboside-d4 (NR-d4) in LC-MS Analysis

Welcome to the technical support center for the quantitative analysis of Nicotinamide Riboside (NR) and its deuterated internal standard, NR-d4. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates of NR-d4 during liquid chromatography-mass spectrometry (LC-MS) analysis. As a stable isotope-labeled internal standard (SIL-IS), the consistent and high recovery of NR-d4 is paramount for accurate and reliable quantification of the target analyte.[1][2] This document provides a structured, in-depth troubleshooting framework, moving from foundational checks to complex method optimization, grounded in scientific principles and field-proven experience.

Initial Diagnostic Workflow

Low recovery of an internal standard can originate at any stage of the analytical process. Before diving into specific FAQs, use this diagnostic workflow to narrow down the potential source of the problem.

Caption: Initial diagnostic workflow for troubleshooting low NR-d4 recovery.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Foundational Issues - Standard Integrity and Handling

Q1: My NR-d4 signal is consistently low or absent across all injections, including my calibration standards prepared in solvent. What should I investigate first?

A1: This pattern strongly suggests a systemic issue unrelated to the sample matrix. Before troubleshooting complex matrix effects or extraction procedures, verify the fundamentals:

-

Integrity of Stock Solutions: NR is known to be unstable in aqueous solutions, undergoing hydrolysis to nicotinamide and ribose.[3][4] This instability is pH and temperature-dependent.

-

Causality: If your NR-d4 stock or working solutions were prepared in aqueous buffers and stored improperly (e.g., at room temperature, wrong pH), the standard may have degraded before it was ever used.

-

Action: Prepare fresh stock and working solutions of NR-d4 in an appropriate solvent (e.g., methanol or DMSO for stock, fresh mobile phase for working solutions). Aliquot and store at -80°C. Compare the signal from the fresh standard to the old one.

-

-

Pipetting and Dilution Accuracy: Simple human error is a common cause of concentration discrepancies. Verify the calibration and accuracy of all pipettes used for preparing standards and adding the internal standard to samples.

-

Calculation Errors: Double-check all calculations used to determine the concentration of your stock and working solutions, as well as the final concentration of the IS in your samples.

Q2: What defines a "good" deuterated internal standard, and could my NR-d4 itself be the problem?

A2: An ideal SIL-IS should be chemically and physically identical to the analyte to ensure it behaves the same way during extraction, chromatography, and ionization.[5] Key characteristics include:

-

High Isotopic Purity (Enrichment): Should be ≥98% to prevent signal contribution from unlabeled isotopes.[6]

-

Sufficient Mass Difference: A mass shift of +4 Da (as in d4) is generally sufficient to prevent isotopic crosstalk between the analyte and the IS.[7]

-

Positional Stability of Labels: Deuterium atoms should be on stable positions of the molecule where they will not undergo back-exchange with hydrogen from the solvent (H-D exchange).[7][8]

-

Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.

While reputable commercial standards are typically reliable, it is not impossible to receive a bad batch. If you have exhausted all other options, consider obtaining a new lot of NR-d4 or a standard from a different supplier to rule out the quality of the standard itself.

Part 2: Sample Preparation - Where Recovery is Often Lost

Nicotinamide riboside is a polar and relatively fragile molecule. The sample preparation stage is the most frequent source of analyte loss.

Caption: The primary degradation pathway for NR-d4 is hydrolysis.

Q3: I suspect my NR-d4 is degrading during sample preparation. How can I prevent this?

A3: NR's N-glycosidic bond is susceptible to cleavage, a reaction catalyzed by basic pH and accelerated by heat.[3][4]

-

Control Temperature: Keep biological samples (plasma, tissue homogenates) on ice or at 4°C throughout the entire extraction process. Avoid prolonged exposure to room temperature.

-

Control pH: The optimal pH for NR stability is in the acidic to neutral range. If your sample preparation involves basic conditions (e.g., pH > 7.5), this could be a significant cause of degradation. Neutralize samples as quickly as possible.

-

Minimize Time: Process samples in small batches to minimize the time from thawing to injection. The longer the analyte sits in a complex biological matrix, the higher the chance of enzymatic or chemical degradation.

Q4: My recovery is low and variable when using Protein Precipitation (PPT). How can I optimize this?

A4: While fast, PPT is a crude cleanup method that can lead to analyte loss through co-precipitation or incomplete extraction from the protein pellet.

-

Choice of Organic Solvent: Acetonitrile is most commonly used. Using ice-cold solvent can improve protein removal efficiency.

-

Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:plasma) is recommended. Insufficient solvent may lead to incomplete protein crashing, trapping NR-d4 within the resulting gel-like pellet.

-

Vortexing and Centrifugation: Ensure thorough mixing to break up protein-analyte interactions. Centrifuge at a high speed (e.g., >10,000 x g) and low temperature (4°C) to form a compact pellet, maximizing the recovery of supernatant.

| Protocol 1: Optimized Protein Precipitation for NR-d4 | |

| Step | Procedure & Rationale |

| 1. Thaw | Thaw plasma/serum samples on ice. |

| 2. Aliquot | Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube. |

| 3. Spike | Add the working solution of NR-d4. Vortex briefly. Adding the IS early corrects for loss in all subsequent steps.[7] |

| 4. Precipitate | Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain NR-d4 stability. |

| 5. Vortex | Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the supernatant. |

| 6. Centrifuge | Centrifuge at 14,000 x g for 10 minutes at 4°C. This ensures a tight pellet and prevents analyte degradation. |

| 7. Transfer | Carefully transfer the supernatant to a new tube or 96-well plate for analysis. Avoid disturbing the protein pellet. |

Q5: I'm using Solid-Phase Extraction (SPE) and my NR-d4 recovery is poor. What are the most common failure points?

A5: SPE offers cleaner extracts than PPT but has more steps where analyte can be lost if the protocol is not optimized.[9] For a polar compound like NR, a mixed-mode or reversed-phase C18 sorbent is often used.

-

Sorbent Drying: Never let the sorbent bed go dry between the conditioning/equilibration steps and sample loading. This can deactivate the stationary phase and lead to channeling, where the sample passes through without proper interaction.

-

Improper pH: The pH of the sample and loading buffer must be optimized to ensure the analyte is retained on the sorbent. For reversed-phase SPE, a slightly acidic pH (e.g., pH 4-6) is often suitable for NR.

-

Wash Step Too Aggressive: The wash solvent should be strong enough to remove interferences but weak enough to leave the NR-d4 bound to the sorbent. If your wash step contains too much organic solvent, you may be prematurely eluting your analyte.

-

Elution Step Too Weak: The elution solvent must be strong enough to fully desorb the NR-d4 from the sorbent. If recovery is low, try increasing the percentage of organic solvent in your elution buffer or using a stronger solvent.

| Protocol 2: General Reversed-Phase SPE Workflow for NR-d4 | |

| Step | Procedure & Rationale |

| 1. Condition | Pass 1 mL of methanol through the cartridge. This solvates the C18 chains. |

| 2. Equilibrate | Pass 1 mL of water (or an appropriate aqueous buffer, e.g., 20 mM ammonium acetate, pH 5.0) through the cartridge. This prepares the sorbent for the aqueous sample. Do not let it go dry. |

| 3. Load | Load the pre-treated sample (e.g., plasma diluted with equilibration buffer) slowly (1 mL/min). Slow loading maximizes interaction and retention. |

| 4. Wash | Wash with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences. This is a critical step for optimization. |

| 5. Elute | Elute the NR-d4 with 1 mL of a strong solvent (e.g., 90% methanol in water). Ensure sufficient volume is used for complete elution. |

| 6. Evaporate & Reconstitute | Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase. This step concentrates the sample and ensures solvent compatibility with the LC method. |

Part 3: LC-MS Analysis - Chromatography and Detection

Q6: Can a retention time (RT) shift between unlabeled NR and NR-d4 cause low recovery?

A6: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect".[8][10] Deuterium is slightly larger and forms slightly stronger bonds than hydrogen, which can lead to deuterated compounds eluting slightly earlier than their unlabeled counterparts in reversed-phase chromatography.

-

Causality: If this RT shift moves the NR-d4 peak into a region of the chromatogram with significant matrix-induced ion suppression, its signal will be artificially lowered.[11] The unlabeled analyte, eluting slightly later in a "cleaner" part of the chromatogram, would not be suppressed to the same degree. This differential matrix effect undermines the entire principle of using a co-eluting internal standard and leads to inaccurate quantification.

-

Action: Improve chromatographic separation to move both the analyte and IS peaks away from the "suppression zone," which typically occurs early in the run where highly polar matrix components elute. A slower gradient or a more retentive column may be necessary.

Q7: How can I definitively diagnose and mitigate ion suppression?

A7: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source, reducing its signal without any actual loss of the molecule.[12][13][14]

-

Diagnosis (Post-Column Infusion): The gold standard method is a post-column infusion experiment.

-

Infuse a standard solution of NR-d4 at a constant rate into the LC flow after the analytical column.

-

Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

-

Monitor the NR-d4 signal. A steady, flat baseline will be observed. Any dips or drops in this baseline correspond to regions of ion suppression caused by eluting matrix components. If a significant dip occurs at the retention time of your NR-d4, suppression is a major issue.

-

-

Mitigation Strategies:

-

Improve Sample Cleanup: Switch from PPT to a more rigorous SPE method to better remove phospholipids and other suppressive agents.

-

Optimize Chromatography: As mentioned in Q6, adjust the LC method to move the analyte peak to a cleaner region of the chromatogram.

-

Reduce Injection Volume: Injecting less of the sample can sometimes lessen the impact of matrix effects.

-

Change Ionization Source/Parameters: Sometimes adjusting source temperatures or gas flows can help, though this is less effective than cleanup or chromatography.[15]

-

| Table 1: LC-MS/MS Troubleshooting Summary | ||

| Symptom | Potential Cause | Recommended Action |

| Low NR-d4 in all samples | Standard degradation, pipetting error | Prepare fresh standards, verify pipette calibration. |

| Low NR-d4 only in matrix samples | Inefficient extraction or degradation | Optimize sample prep (pH, temp), check SPE/PPT steps. |

| Inconsistent NR-d4 area | Variable extraction efficiency, matrix effects | Improve sample prep consistency, diagnose ion suppression. |

| NR-d4 peak splits or tails | Column contamination, strong injection solvent | Flush or replace column, match injection solvent to mobile phase.[16] |

| NR-d4 RT shifts earlier than NR | Isotope effect | Be aware of potential for differential matrix effects; improve chromatography. |

| Table 2: Example LC-MS/MS Parameters for NR Analysis | |

| LC System | UPLC/HPLC with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5-8 minutes (method-dependent) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp | 30 - 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer with ESI source |

| Ionization Mode | Positive |

| MRM Transition (NR) | Q1: 255.1 -> Q3: 123.1 (example) |

| MRM Transition (NR-d4) | Q1: 259.1 -> Q3: 127.1 (example) |

| Key MS Parameters | Capillary Voltage, Source Temperature, Gas Flows (optimized for specific instrument) |

References

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

- Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues.

- Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(6), 485-488.

-

ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

-

MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

- Zarei, A., et al. (2022).

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

- Canto, C., et al. (2019).

- Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3. Journal of Pharmaceutical Sciences, 108(11), 3615-3622.

-

Creative Biolabs. (2023, November 16). Stability of Nicotinamide riboside chloride and chemical properties of its derivatives. Retrieved from [Link]

- Zarei, A., et al. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22163-22170.

-

ResearchGate. (2025, April 7). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. Retrieved from [Link]

- Richner, M., et al. (2024). Nicotinamide Riboside: What It Takes to Incorporate It into RNA. International Journal of Molecular Sciences, 25(16), 8683.

- Zhang, Y., et al. (2024). Development and validation of an LC-MS/MS method for quantifying NAD + and related metabolites in mice sciatic nerves and its application to a nerve injury animal model.

- Zarei, A., et al. (2022).

-

Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

-

Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Human Plasma/Serum using a Gemini® C18 HPLC Column. Retrieved from [Link]

- Yaku, K., et al. (2021). NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 11(8), 526.

-

Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

-

Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

-

Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

-

bioRxiv. (2025, May 26). Multiplexed Targeted Spatial Mass Spectrometry Imaging Assays to monitor lipids and NAD+ metabolites in CD38 knockout mice exhibiting improved metabolism. Retrieved from [Link]

-

ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

NRC Publications Archive. (2026, February 12). Ion suppression: a major concern in mass spectrometry. Retrieved from [Link]

-

Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Development of a Simple and Selective Method for Nicotinamide Determination in Human Plasma Samples by Magnetic Molecularly Imprinted Solid‐Phase Extraction Combined With UV–Visible Spectrophotometry. Retrieved from [Link]

-

ACS Publications. (2024, July 11). Nicotinamide riboside Induced Energy Stress and Metabolic Reprogramming in BEAS-2B Cells. Retrieved from [Link]

-

Wiley Online Library. (2025, April 8). Development of a Simple and Selective Method for Nicotinamide Determination in Human Plasma Samples by Magnetic Molecularly Imprinted Solid‐Phase Extraction Combined With UV–Visible Spectrophotometry. Retrieved from [Link]

-

AMS Biopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

-

LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Retrieved from [Link]

-

WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

-

MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

-

PubMed Central. (2019, March 15). Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. Retrieved from [Link]

-

PLOS One. (2019, March 15). Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. Retrieved from [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. Stability of Nicotinamide riboside chloride and chemical properties of its derivatives_Chemicalbook [chemicalbook.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 11. myadlm.org [myadlm.org]

- 12. longdom.org [longdom.org]

- 13. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. agilent.com [agilent.com]

preventing thermal degradation of Nicotinamide riboside-d4 triflate during storage

Welcome to the technical support guide for Nicotinamide Riboside-d4 Triflate (NR-d4 Triflate). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for Nicotinamide riboside-d4 triflate?

A: For optimal stability, Nicotinamide riboside-d4 triflate should be stored under specific conditions to minimize degradation.

-

Short-Term (days to weeks): Store at 0-4°C, dry, and protected from light.[1]

-

Long-Term (months to years): For maximum shelf life, store at -20°C under an inert atmosphere.[2][3][4] Some suppliers suggest a shelf life of over 3 years if stored properly at this temperature.[1]

It is crucial to note that NR-d4 Triflate is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4][5] Therefore, it is imperative to store it in a tightly sealed container in a desiccated environment.

Q2: I received my Nicotinamide riboside-d4 triflate at ambient temperature. Is it still viable?

A: Shipping at ambient temperature for a few weeks is generally acceptable and should not compromise the integrity of the compound.[1] However, upon receipt, it is critical to immediately transfer the product to the recommended long-term storage conditions (-20°C) to ensure its stability.[4] Preliminary studies on the chloride salt of Nicotinamide Riboside (NRCl) have shown that storage at ambient temperatures (25°C) can lead to considerable degradation within a day.[6]

Q3: My Nicotinamide riboside-d4 triflate appears as a pale yellow gel. Is this normal?

A: Yes, this is a normal appearance for this compound.[7] Nicotinamide riboside-d4 triflate is often supplied as a pale yellow gel or a solid.[4][7]

Q4: What are the primary degradation products of Nicotinamide riboside-d4 triflate?

A: The primary degradation pathway for Nicotinamide riboside (NR) and its salts is hydrolysis of the N-glycosidic bond.[8][9] This results in the formation of nicotinamide (NAM) and a ribose sugar.[9][10][11][12] This degradation is accelerated by heat and basic aqueous solutions (pH ≥ 8).[13]

Q5: Why is preventing degradation to nicotinamide so important?

A: Nicotinamide, the primary degradation product, can have an antagonistic effect against Nicotinamide Riboside.[10][11][12] This can interfere with experimental results and reduce the efficacy of NR as an NAD+ precursor.[11][12] Therefore, proper storage and handling to prevent the formation and accumulation of nicotinamide are critical.[10][11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of Nicotinamide riboside-d4 triflate.

Issue 1: Unexpectedly low potency or inconsistent experimental results.

Possible Cause: Thermal degradation of the compound.

Troubleshooting Steps:

-

Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from moisture.

-

Perform a Purity Check: Analyze the purity of your stock using High-Performance Liquid Chromatography (HPLC). A simple and rapid HPLC method can confirm the presence of nicotinamide, the primary degradation product.[10][11]

-

Implement Forced Degradation Study (for advanced troubleshooting): Subject a small sample to elevated temperatures (e.g., 55°C, 65°C, 75°C) and monitor the degradation over time using HPLC or ¹H NMR.[10] This will help you understand the degradation kinetics and confirm if your experimental conditions are contributing to instability.

Issue 2: Discoloration or change in the physical appearance of the solid compound.

Possible Cause: Exposure to moisture and/or light.

Troubleshooting Steps:

-

Review Handling Procedures: Ensure that the container is always tightly sealed after use and that it is allowed to warm to room temperature before opening to prevent condensation.

-

Assess Storage Environment: Verify that the compound is stored in a desiccator, even when inside the freezer, to minimize moisture exposure.

-

Consider Inert Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection.[2][3]

Issue 3: Poor solubility in aqueous solutions.

Possible Cause: While Nicotinamide riboside-d4 triflate is generally soluble in water[4], issues can arise.

Troubleshooting Steps:

-

Check for Degradation: Significant degradation can alter the physical properties of the compound. Analyze for the presence of degradation products.

-

Use Fresh Solvent: Always use high-purity, fresh solvent for preparing solutions.

-

Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Avoid excessive heating.

Experimental Protocols

Protocol 1: HPLC Analysis for Detecting Nicotinamide Degradation

This protocol outlines a method to quantify the amount of nicotinamide in your Nicotinamide riboside-d4 triflate sample.

Materials:

-

Nicotinamide riboside-d4 triflate sample

-

Nicotinamide reference standard

-

HPLC grade water

-

HPLC grade acetonitrile

-

Ammonium acetate

-

Reversed-phase C18 column

Procedure:

-

Mobile Phase Preparation: Prepare a 20 mM ammonium acetate solution in HPLC grade water.[14]

-

Standard Preparation: Prepare a stock solution of the nicotinamide reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve your Nicotinamide riboside-d4 triflate sample in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.[14]

-

HPLC Conditions:

-

Analysis: Inject the standards and the sample. Identify and quantify the nicotinamide peak in your sample by comparing its retention time and area to the calibration curve generated from the reference standards.

Protocol 2: Best Practices for Preparing Stock Solutions

To minimize degradation during solution preparation and storage:

-

Use Cold Solvents: Whenever possible, use pre-chilled solvents (e.g., water, DMSO) to prepare your stock solutions.

-

Work Quickly: Minimize the time the solid compound and the solution are at room temperature.

-

Aliquot: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[16]

-

Storage of Solutions: Store stock solutions at -20°C.[16] For aqueous solutions, it is recommended to use them within a short period, even when frozen. Some sources suggest using solutions within 3 months to prevent loss of potency.[16]

Data Summary

| Parameter | Recommendation | Rationale |

| Long-Term Storage | -20°C, desiccated, under inert atmosphere | Minimizes thermal degradation and hydrolysis.[2][3][4] |

| Short-Term Storage | 0-4°C, dry, dark | Suitable for daily or weekly use.[1] |

| Handling | Allow to warm to room temperature before opening | Prevents condensation and moisture absorption. |

| Solution Storage | -20°C in single-use aliquots | Avoids repeated freeze-thaw cycles that can accelerate degradation.[16] |

Visual Guides

Chemical Degradation Pathway

Caption: Primary degradation pathway of Nicotinamide Riboside.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting stability issues.

References

-

Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC. [Link]

-

Nicotinamide riboside - Wikipedia. Wikipedia. [Link]

-

Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Food & Nutrition Research. [Link]

-

TFSI and Triflate Salts in Electrochemistry. Aure Chemical. [Link]

-

Nicotinamide Riboside-d4 Triflate (d3-Major) α/β mixture. Pharmaffiliates. [Link]

-

synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

-

(PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. ResearchGate. [Link]

-

Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. AboutNAD. [Link]

-

GRAS Notice 635: Nicotinamide riboside chloride. FDA. [Link]

-

Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. MDPI. [Link]

-

synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

-